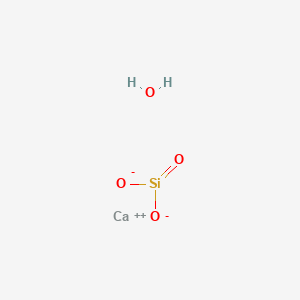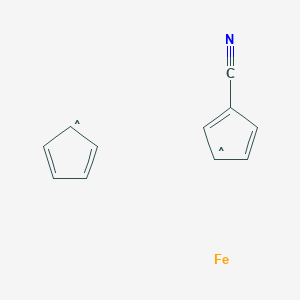
Ethynylferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethynylferrocene, a derivative of ferrocene, is an organometallic compound with the formula C_10H_10FeC_2H. It's known for its applications in organic synthesis and as a building block in materials science.
Synthesis Analysis
Ethynylferrocene is typically synthesized using various methods, including the Wittig reaction between ferrocene carboxaldehyde and chloromethylentriph-enylphosphonium ylid (Rodriguez et al., 1996), and by reaction of formylferrocene with triphenylphosphine and carbon tetrachloride followed by dehydrohalogenation (Luo et al., 2000).
Molecular Structure Analysis
Ethynylferrocene's molecular structure features a ferrocene unit bonded to an ethynyl group. Its structure analysis has been performed using various techniques, including X-ray diffraction (Schottenberger et al., 1999).
Chemical Reactions and Properties
Ethynylferrocene participates in various chemical reactions, including the Sonogashira coupling reaction and reactions with Cp*Rh half-sandwich complexes (Herberhold et al., 2001). It's used in labeling organic biomolecules (Coutouli-argyropoulou et al., 2003).
Physical Properties Analysis
Ethynylferrocene exhibits unique electrochemical properties, such as reversible ferrocene-based oxidation processes, making it a key synthon for redox-switchable molecular systems (Grelaud et al., 2013).
Chemical Properties Analysis
It demonstrates interesting reactivity towards various substrates and conditions, including reactions with arenesulphenyl chlorides and oligomerization in the presence of specific catalysts (Floris et al., 1986).
Potassium Orthovanadate: Detailed Information
Potassium orthovanadate is a chemical compound with the formula K_3VO_4. It is used in various applications, including as a catalyst and in material science.
Synthesis Analysis
Potassium orthovanadate can be synthesized by methods such as the reaction of vanadium oxide with potassium compounds under specific conditions. The synthesis has been explored in the context of preparing magnesium orthovanadate and pyrovanadate (Kung & Kung, 1992).
Molecular Structure Analysis
The molecular structure of potassium orthovanadate and its derivatives, like potassium oxodiperoxovanadate, has been studied, revealing insights into its crystal structure and lattice parameters (Lesnugin et al., 2001).
Chemical Reactions and Properties
Potassium orthovanadate participates in reactions under specific conditions and exhibits properties useful in catalysis and material science. Its interaction with various organic and inorganic substances has been studied, demonstrating its versatility in different chemical environments.
Physical Properties Analysis
Physical properties such as X-ray diffraction patterns and thermogravimetric data have been investigated, providing insights into its stability and behavior under various conditions (Titova et al., 2008).
Eigenschaften
CAS-Nummer |
1271-47-2 |
|---|---|
Produktname |
Ethynylferrocene |
Molekularformel |
C12H10Fe 10* |
Molekulargewicht |
210.05 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)




